molecular formula C15H24N4O3S B2981705 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide CAS No. 899756-31-1

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide

Cat. No.: B2981705
CAS No.: 899756-31-1
M. Wt: 340.44
InChI Key: NIWBNAGDOGEWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-tert-Butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide (CAS: 899995-06-3) is a heterocyclic compound with the molecular formula C₁₅H₂₄N₄O₅S and a molecular weight of 372.44 g/mol . Its structure features a thieno[3,4-c]pyrazol-3-yl core substituted with a tert-butyl group at the 2-position and a 5,5-dioxido moiety on the thiophene ring, indicating sulfone functionalization. The compound is further functionalized with an oxalamide linker (N,N'-substituted ethanediamide) connecting the pyrazole heterocycle to a 3-methoxypropyl group .

Autotaxin (ATX) is a lysophospholipase D enzyme implicated in inflammatory and fibrotic diseases, making ATX inhibitors a focus of medicinal chemistry research. The oxalamide linker and sulfone group in this compound may enhance binding affinity or metabolic stability compared to simpler analogs .

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-15(2,3)19-12(10-8-23-9-11(10)18-19)17-14(21)13(20)16-6-5-7-22-4/h5-9H2,1-4H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWBNAGDOGEWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a thieno[3,4-c]pyrazole core coupled with an oxamide functionality. Its molecular formula is C14_{14}H22_{22}N4_4O2_2S, and it has a molecular weight of approximately 306.42 g/mol. The presence of the tert-butyl group enhances its solubility in organic solvents, making it suitable for various biological assays.

PropertyValue
Molecular FormulaC14_{14}H22_{22}N4_4O2_2S
Molecular Weight306.42 g/mol
SolubilitySoluble in DMSO, Methanol
AppearanceWhite solid

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, derivatives have shown effectiveness against various fungal strains, suggesting potential applications in treating fungal infections.

Antibacterial Activity

The thieno[3,4-c]pyrazole moiety has been associated with antibacterial properties. Studies have reported that related compounds can inhibit bacterial growth by interfering with essential cellular processes. The specific mechanisms often involve the disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors within microbial cells, leading to altered metabolic pathways that inhibit growth or induce cell death.

Case Studies

  • Study on Antifungal Efficacy : A recent study evaluated the antifungal activity of a related compound against Candida albicans and Aspergillus niger. Results indicated significant inhibition at concentrations as low as 10 µg/mL, highlighting its potential as an antifungal agent.
  • Antibacterial Evaluation : Another study assessed the antibacterial properties of thieno[3,4-c]pyrazole derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial activity comparable to standard antibiotics.

Comparison with Similar Compounds

Linker Modifications

The target compound employs an oxalamide linker (N,N'-substituted ethanediamide), whereas many analogs in this class, such as those described in the European patent (WO 2022/003377), utilize acetamide linkers (e.g., thieno[3,4-c]pyrazol-3-yl acetamides) . For example, acetamide-linked compounds may exhibit reduced conformational stability compared to oxalamide derivatives.

Substituent Effects

  • tert-Butyl Group : The 2-tert-butyl substituent in the target compound likely enhances hydrophobicity and steric shielding , which could improve metabolic stability by reducing oxidative degradation. In contrast, analogs with smaller alkyl groups (e.g., methyl or ethyl) may exhibit faster clearance .
  • 3-Methoxypropyl Group : The methoxypropyl side chain contributes to solubility via polar ether and terminal methoxy groups. Compounds with shorter alkoxy chains (e.g., methoxyethyl) may have lower solubility, while bulkier substituents could hinder binding.

Sulfone Functionalization

Non-sulfonated analogs (e.g., thienopyrazoles with sulfide or sulfoxide groups) may exhibit weaker binding due to reduced polarity .

Pharmacological and Physicochemical Properties

  • Autotaxin Inhibition: Thienopyrazole acetamides in the WO 2022/003377 patent demonstrate IC₅₀ values in the nanomolar range (e.g., 10–100 nM) . The oxalamide linker in the target compound may further optimize potency by enabling dual hydrogen-bond interactions with ATX.
  • Solubility and LogP : The 3-methoxypropyl group likely improves aqueous solubility compared to analogs with purely hydrophobic substituents. However, the tert-butyl group may increase logP, necessitating formulation adjustments for optimal bioavailability.

Table 1: Structural Comparison of Thieno[3,4-c]pyrazole Derivatives

Compound Linker Type Key Substituents Sulfone Group Molecular Weight (g/mol) Potential Applications
Target Compound Oxalamide 2-tert-butyl, 3-methoxypropyl Yes (5,5-dioxido) 372.44 Autotaxin inhibition
Patent Analog 1 Acetamide 2-methyl, 3-ethoxyethyl No ~330–350 Autotaxin inhibition
Patent Analog 2 Acetamide 2-isopropyl, 3-hydroxypentyl Yes ~360–380 Anti-inflammatory

Research Findings and Implications

  • Synthetic Accessibility : The oxalamide linker introduces synthetic complexity compared to acetamides, requiring multi-step coupling reactions. However, this may be justified by enhanced target affinity .
  • Unresolved Questions : Further studies are needed to quantify the impact of sulfone vs. sulfide groups and linker rigidity on ATX inhibition efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.